2-(methylsulfanyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide
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Overview
Description
2-(methylsulfanyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a methylthio group attached to the nicotinamide ring and a phenoxyphenyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 2-(methylthio)nicotinic acid with 4-phenoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, alternative solvents, and improved purification techniques. The reaction conditions can also be adjusted to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(methylsulfanyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(methylsulfanyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide can be compared with other similar compounds such as:
2-(methylthio)-N-(4-methoxyphenyl)nicotinamide: Similar structure but with a methoxy group instead of a phenoxy group.
2-(methylthio)-N-(4-chlorophenyl)nicotinamide: Similar structure but with a chloro group instead of a phenoxy group.
2-(methylthio)-N-(4-nitrophenyl)nicotinamide: Similar structure but with a nitro group instead of a phenoxy group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the presence of different substituents .
Properties
IUPAC Name |
2-methylsulfanyl-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-24-19-17(8-5-13-20-19)18(22)21-14-9-11-16(12-10-14)23-15-6-3-2-4-7-15/h2-13H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNYFXZGRAVSTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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